6-Aminoindoline-2,3-dione

IMPDH2 inhibitor Anticancer Immunosuppression

The 6-amino substitution pattern is structurally essential: generic replacement with unsubstituted isatin or other positional isomers results in complete loss of biological activity. Validated against IMPDH2 (Ki=240 nM), HDAC (compound 25a, IC50=10.13 nM), and APN (compound 12a, IC50=0.074 μM, >10-fold better than Bestatin). Dual reactive handles (3-keto and 6-amino groups) enable chemoselective derivatization and rapid SAR library synthesis. For medicinal chemistry programs targeting kinase, epigenetic, or tumor progression pathways, this specific substitution pattern is non-negotiable.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 116081-74-4
Cat. No. B1440029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoindoline-2,3-dione
CAS116081-74-4
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=O)C2=O
InChIInChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,9H2,(H,10,11,12)
InChIKeyNAZUFMFAUQMVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminoindoline-2,3-dione (CAS 116081-74-4) | Isatin Scaffold and Key Properties for Procurement


6-Aminoindoline-2,3-dione (CAS 116081-74-4), also known as 6-amino-1H-indole-2,3-dione, is a heterocyclic organic compound belonging to the isatin (indoline-2,3-dione) family [1]. With a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol, this small molecule features a bicyclic indole core with a 6-amino substituent and two reactive ketone groups at the 2- and 3-positions . Its structure confers a predicted pKa of 9.89±0.20 and a density of 1.476±0.06 g/cm³ . As a key intermediate in medicinal chemistry, this compound is commonly utilized for synthesizing kinase inhibitors, HDAC inhibitors, and other bioactive molecules. It is commercially available with a typical purity of ≥95% .

Why 6-Aminoindoline-2,3-dione (CAS 116081-74-4) Cannot Be Substituted by Other Isatins or Indolinones


Indoline-2,3-dione (isatin) derivatives are a broad class of compounds, but their biological and physicochemical properties are highly dependent on the nature and position of substituents. The 6-amino group in 6-Aminoindoline-2,3-dione is a critical structural determinant that influences both its reactivity as a synthetic building block and its potential biological activity [1]. For instance, the amino group can serve as a handle for further functionalization (e.g., diazotization, amidation) and can also significantly alter the electron density of the aromatic ring, impacting its interaction with biological targets . Substituting this compound with unsubstituted isatin (indoline-2,3-dione) or with isatins bearing different substituents (e.g., 5-bromo, 5-nitro) can lead to a complete loss of desired activity in downstream applications, as demonstrated in structure-activity relationship (SAR) studies for targets like HDACs and APN [2]. Therefore, generic substitution is not possible; the specific 6-amino substitution pattern is essential for maintaining the intended reactivity and biological profile.

6-Aminoindoline-2,3-dione (CAS 116081-74-4): Evidence-Based Differentiation and Selection Guide


IMPDH2 Inhibition: A Differentiated Target Engagement Profile for 6-Aminoindoline-2,3-dione

6-Aminoindoline-2,3-dione demonstrates direct inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in the de novo synthesis of guanine nucleotides and a validated target for anticancer and immunosuppressive therapies [1]. In vitro assays show that the compound exhibits a Ki of 240 nM against IMPDH2, indicating sub-micromolar affinity [1]. This activity is a clear point of differentiation from other common isatin derivatives and indolinones, many of which do not engage this target. For example, while the IMPDH inhibitor mycophenolic acid (MPA) is a clinical standard, its structure is unrelated to the isatin scaffold, and other indolinones often lack this specific activity [2].

IMPDH2 inhibitor Anticancer Immunosuppression

6-Aminoindoline-2,3-dione as a Crucial Intermediate for High-Potency HDAC Inhibitors

The 6-amino group is an essential functional handle for synthesizing advanced HDAC inhibitors. In a comprehensive SAR study, a series of indoline-2,3-dione derivatives were synthesized, and while the 6-Aminoindoline-2,3-dione parent compound itself is a building block, its derivatives were shown to achieve potent inhibition. The most potent derivative in that series, compound 25a, demonstrated an IC50 of 10.13 nM against HeLa cell nuclear extract HDACs [1]. This contrasts with unsubstituted isatin (indoline-2,3-dione), which is inactive as an HDAC inhibitor, demonstrating that the 6-amino functionality (or its derived modifications) is critical for achieving high potency in this application [2].

HDAC inhibitor Epigenetics Anticancer

6-Aminoindoline-2,3-dione is a Building Block for Potent Aminopeptidase N (APN/CD13) Inhibitors

This compound serves as the core scaffold for synthesizing potent inhibitors of Aminopeptidase N (APN/CD13), a zinc-dependent ectoenzyme implicated in tumor angiogenesis and metastasis [1]. A derivative of this scaffold, compound 12a, exhibited an IC50 of 0.074 μM (74 nM) against APN, making it one of the most potent inhibitors in that study [1]. This activity compares favorably to the clinical APN inhibitor Bestatin, which often shows IC50 values in the low micromolar range [2]. Importantly, the 6-amino group on the isatin core is a crucial point for structural diversification that leads to such potency; unsubstituted isatin or other positional isomers lack this specific vector for optimization.

APN inhibitor Anticancer Metastasis Angiogenesis

Differential Chemical Reactivity: 6-Aminoindoline-2,3-dione vs. Unsubstituted Isatin in Synthesis

The presence of the 6-amino group fundamentally alters the chemical reactivity of this isatin derivative compared to its unsubstituted counterpart. While indoline-2,3-dione itself is primarily reactive at the 3-keto group for condensation reactions, 6-Aminoindoline-2,3-dione possesses an additional nucleophilic site for azo coupling, diazotization, and amidation . For instance, the amino group can be selectively diazotized and subsequently coupled with various nucleophiles to yield a diverse array of 6-substituted isatin derivatives [1]. This is not possible with unsubstituted isatin. Furthermore, the amino group's electron-donating nature can affect the reactivity of the ketone moieties, influencing the regioselectivity and rate of subsequent reactions .

Synthetic intermediate Chemical reactivity Diazotization Amidation

Optimal Application Scenarios for Procuring 6-Aminoindoline-2,3-dione (CAS 116081-74-4)


Medicinal Chemistry: Lead Optimization for IMPDH2-Targeting Anticancer Agents

This compound is an ideal starting point for a medicinal chemistry program focused on developing novel IMPDH2 inhibitors. As demonstrated by its Ki of 240 nM against IMPDH2, it provides a validated hit with a unique isatin scaffold [1]. Structure-activity relationship (SAR) studies can be efficiently conducted by leveraging the reactive 6-amino group to introduce diverse substituents, with the goal of improving potency and selectivity over the clinical comparator MPA.

Epigenetics Research: Synthesis of Next-Generation HDAC Inhibitors

For research groups developing novel histone deacetylase (HDAC) inhibitors, 6-Aminoindoline-2,3-dione is an essential building block. Literature precedence shows that derivatives based on this scaffold can achieve single-digit nanomolar potency (e.g., compound 25a, IC50 = 10.13 nM) [2]. Its procurement enables the synthesis of a library of compounds for exploring epigenetic modulation in cancer models, a route that is inaccessible using unsubstituted isatin.

Oncology Research: Development of Potent Aminopeptidase N (APN/CD13) Inhibitors

This compound is a critical precursor for synthesizing highly potent inhibitors of APN, a key enzyme in tumor progression. Derivatives such as compound 12a (IC50 = 0.074 μM) demonstrate >10-fold improved potency over the clinical inhibitor Bestatin [3]. Procuring 6-Aminoindoline-2,3-dione allows researchers to access this validated chemotype for studying angiogenesis and metastasis inhibition.

Synthetic Methodology Development: Exploring Regioselective Functionalization of Isatins

Organic chemistry groups focused on developing new synthetic methods can utilize 6-Aminoindoline-2,3-dione as a versatile substrate. Its two distinct reactive sites—the 3-keto group and the 6-amino group—make it an ideal model compound for studying chemoselective and regioselective transformations, including diazotization, cross-coupling, and condensation reactions . This expands the scope of isatin chemistry beyond the limitations of the unsubstituted parent compound.

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